molecular formula C6H13NO B1526949 2-Amino-3-cyclopropylpropan-1-ol CAS No. 959414-53-0

2-Amino-3-cyclopropylpropan-1-ol

Cat. No. B1526949
M. Wt: 115.17 g/mol
InChI Key: FOLTVANRLLYQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-cyclopropylpropan-1-ol, also referred to as ACPP or cyclopropylalanine, is a cyclic amino acid that is structurally similar to alanine and is found in some bacteria and fungi. It was first discovered in 1969 in the yeast Saccharomyces cerevisiae, and has since been found in several other species including Escherichia coli and Salmonella typhimurium. ACPP is a unique amino acid with a three-membered ring structure, which makes it distinct from other amino acids. It has been studied extensively in recent years due to its potential applications in biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

Pharmacological Applications

  • Anxiolytic Properties : Research on 1-aminocyclopropanecarboxylic acid, a compound with structural similarities, has indicated its role as a high-affinity, partial agonist ligand at strychnine-insensitive glycine receptors of the N-methyl-D-aspartate receptor complex. This suggests potential applications in developing new classes of anxiolytic agents with different profiles from benzodiazepines (Trullás, Jackson, & Skolnick, 1989).

Diagnostic Imaging

  • Brain Tumor Imaging : The synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid labeled with 18F for nuclear medicine imaging, represents a significant application in diagnosing and monitoring brain tumors. FACBC demonstrates potential as a PET tracer for tumor imaging, highlighting the importance of structural analogs of 2-Amino-3-cyclopropylpropan-1-ol in medical diagnostics (Shoup et al., 1999).

Immunology

  • Autoimmune Lymphoproliferative Syndrome : Inherited mutations in Caspase 10, an enzyme related to the apoptosis pathway, underlie defects in lymphocyte and dendritic cell apoptosis in autoimmune lymphoproliferative syndrome type II. This research underscores the importance of apoptosis mechanisms in immunological diseases and the potential for developing targeted therapies (Wang et al., 1999).

Gastroenterology

  • Inflammatory Bowel Disease Management Post-Liver Transplantation : A study on the clinical course and management of inflammatory bowel disease (IBD) after liver transplantation provides insights into the effectiveness of standard post-transplant immunosuppressive agents in controlling disease activity. This research has implications for the management of IBD in patients undergoing liver transplantation (Befeler et al., 1998).

properties

IUPAC Name

2-amino-3-cyclopropylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLTVANRLLYQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-cyclopropylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-cyclopropylpropan-1-ol
Reactant of Route 2
2-Amino-3-cyclopropylpropan-1-ol
Reactant of Route 3
2-Amino-3-cyclopropylpropan-1-ol
Reactant of Route 4
2-Amino-3-cyclopropylpropan-1-ol
Reactant of Route 5
2-Amino-3-cyclopropylpropan-1-ol
Reactant of Route 6
2-Amino-3-cyclopropylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.